2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Overview
Description
2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one: is a nucleoside analog that belongs to the class of purine nucleosides. It is structurally similar to guanosine but lacks a hydroxyl group at the 3’ position of the ribose sugar.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the use of thymidine phosphorylase and purine nucleoside phosphorylase in a one-pot cascade reaction. This method employs cheap materials such as thymidine and guanine as substrates . The reaction conditions are optimized to achieve high yields and purity, making it suitable for industrial applications.
Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis due to its higher atom economy and fewer side products compared to traditional chemical methods. The use of engineered enzymes, such as purine nucleoside phosphorylase from Brevibacterium acetylicum, has been shown to significantly improve the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and halogenated compounds.
Major Products: The major products formed from these reactions include various analogs of this compound, which can be further studied for their biological activities and potential therapeutic applications.
Scientific Research Applications
2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and as a research tool in various biochemical assays.
Mechanism of Action
The mechanism of action of 2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its incorporation into DNA during replication. This incorporation leads to the inhibition of DNA synthesis, ultimately causing cell death. The compound targets the enzyme purine nucleoside phosphorylase, which is crucial for the salvage pathway of purine metabolism .
Comparison with Similar Compounds
- 3’-deoxyguanosine
- 2’-deoxyguanosine
- Ganciclovir
Comparison: 2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is unique due to its specific structural modifications, which confer distinct biological activities. Unlike 3’-deoxyguanosine, which lacks a hydroxyl group at the 3’ position, this compound has additional modifications that enhance its antiviral and anticancer properties . Compared to 2’-deoxyguanosine, it exhibits different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted therapies .
Properties
Molecular Formula |
C10H13N5O4 |
---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-5(17)1-4(2-16)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5-,9+/m0/s1 |
InChI Key |
OROIAVZITJBGSM-DQSPEZDDSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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